molecular formula C7H8BrN3OS B2406202 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 1105198-72-8

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2406202
CAS RN: 1105198-72-8
M. Wt: 262.13
InChI Key: VZGQPTGYVZUQND-UHFFFAOYSA-N
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Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .


Synthesis Analysis

The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to 1,2,3-triazine,1,2,4-triazine and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Scientific Research Applications

Synthesis and Characterization

This compound is often synthesized and characterized as part of broader studies into fused triazine derivatives, which are of interest due to their potential biological activities. For instance, the synthesis, characterization, and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have been reported, highlighting the versatility of thiazolo[2,3-c][1,2,4]triazin scaffolds in generating compounds with potential cytotoxic activities against various human cancer cell lines (Abd El-All et al., 2016). These syntheses often involve reactions with selected aldehydes and chloroacetic acid, leading to a range of derivatives with confirmed structures through analytical and spectroscopic measurements.

Biological Activities

Compounds derived from 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one have been screened for a variety of biological activities, including antimicrobial and anticancer properties. For example, the synthesis and antimicrobial studies of thiazolotriazinones have been conducted, revealing that certain derivatives exhibit good antimicrobial activity (Karthikeyan, 2010). Similarly, the synthesis and in vitro evaluation of novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as possible anticancer agents demonstrate the potential of these compounds in cancer research, with some showing excellent anticancer properties without causing toxicity to normal somatic cells (Holota et al., 2021).

Future Directions

The future directions of research in this field could involve further exploration of the synthesis, coordination properties, and various applications of triazine and tetrazine molecules . The recent developments and challenges in the synthesis and possible potential applications of various triazine and tetrazine systems could be systematically encapsulated .

properties

IUPAC Name

6-(bromomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGQPTGYVZUQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)C(CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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